

# Application Notes and Protocols for In Vivo Administration of SAHM1 in Mice

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## Compound of Interest

Compound Name: SAHM1

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## Introduction

**SAHM1** (Stapled  $\alpha$ -Helical Peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway.<sup>[1][2]</sup> By targeting the critical protein-protein interface within the Notch transcriptional activation complex, **SAHM1** effectively prevents the assembly of this complex and subsequent downstream gene transcription.<sup>[2]</sup> This inhibitory action on the Notch pathway, which is implicated in various diseases including cancer and inflammatory conditions, makes **SAHM1** a valuable tool for in vivo research and a potential therapeutic agent.<sup>[1][3]</sup>

These application notes provide detailed protocols for the in vivo administration of **SAHM1** in mouse models, covering various routes of delivery. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of **SAHM1** in relevant disease models.

## Data Presentation: Quantitative In Vivo Administration Parameters for SAHM1

The following table summarizes the available quantitative data for the in vivo administration of **SAHM1** in mice, compiled from published studies. It is important to note that while the efficacy of **SAHM1** has been demonstrated, detailed pharmacokinetic data such as half-life,

bioavailability, and clearance are not extensively reported in the available literature. Stapled peptides, in general, are designed for enhanced proteolytic resistance and improved pharmacokinetic properties compared to their unmodified counterparts.

Administration Route	Mouse Model	Dosage	Frequency	Vehicle	Observed Effects
Intranasal	Allergic Asthma (HDM-induced)	1 $\mu$ g/mouse	Daily	DMSO	Reduced airway inflammation, decreased eosinophil and T-cell numbers in bronchoalveolar lavage fluid.
Intraperitoneal	T-cell Acute Lymphoblastic Leukemia (T-ALL)	30 mg/kg	Twice daily	Not specified	Regression of tumor burden, inhibition of Notch1 signaling.
Intraperitoneal	T-cell Acute Lymphoblastic Leukemia (T-ALL)	35 mg/kg	Once daily	Not specified	Slower disease progression compared to vehicle.

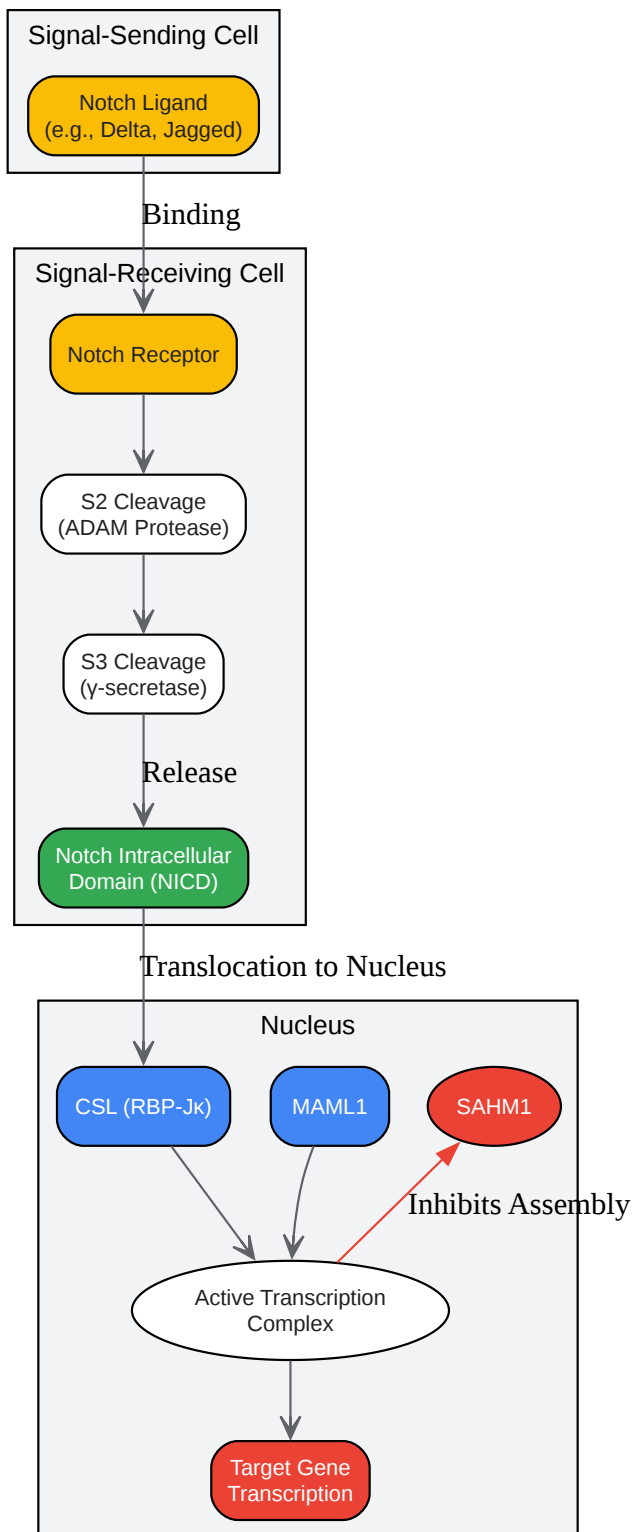
Note on Pharmacokinetics: Specific pharmacokinetic parameters for **SAHM1** in mice (e.g., plasma half-life, bioavailability) are not readily available in the cited literature. However, stapled peptides are generally characterized by increased resistance to proteolytic degradation, which is expected to translate to an extended in vivo half-life compared to unstapled peptides.

## Signaling Pathway and Experimental Workflow

## SAHM1 Mechanism of Action in the Notch Signaling Pathway

**SAHM1** acts by disrupting the formation of the Notch transcriptional activation complex. The diagram below illustrates the canonical Notch signaling pathway and the point of intervention by **SAHM1**.

## SAHM1 Inhibition of the Notch Signaling Pathway

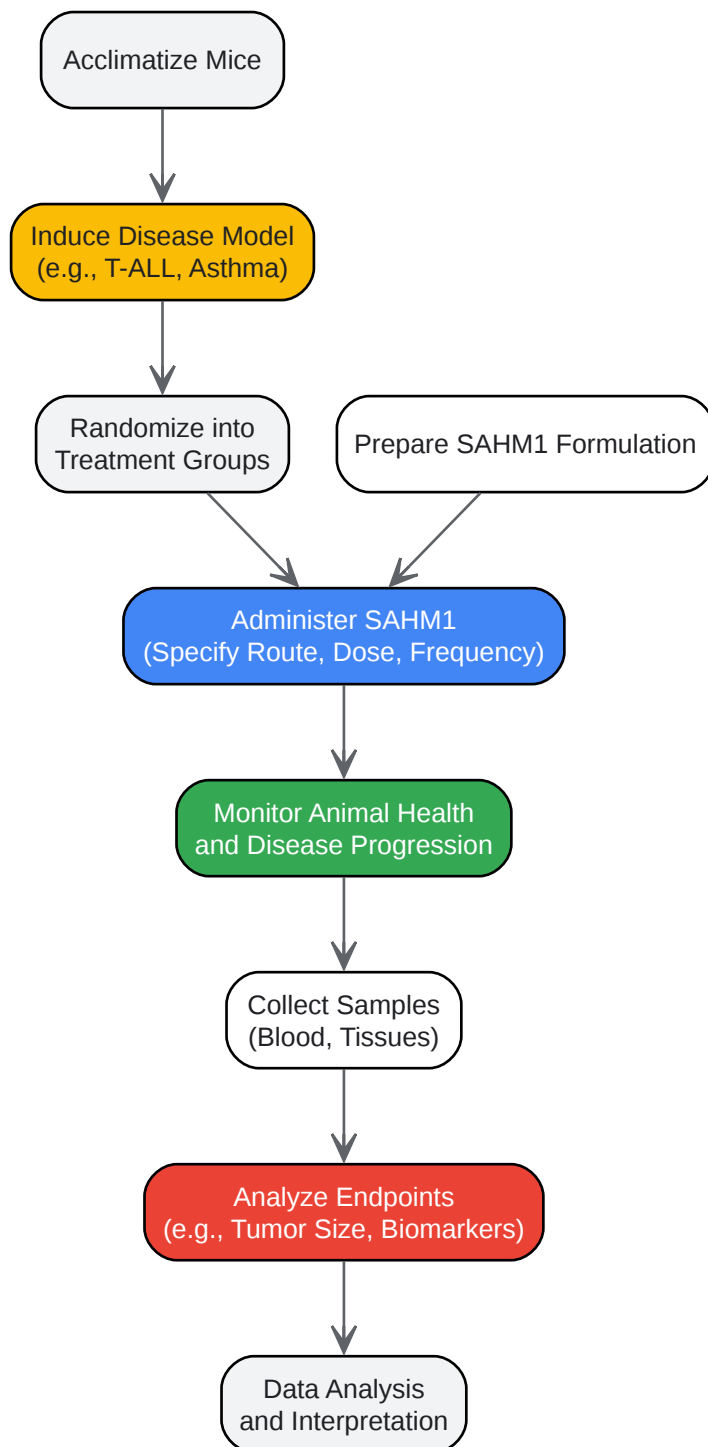
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Caption: **SAHM1** inhibits the formation of the active Notch transcription complex in the nucleus.

## General Experimental Workflow for SAHM1 In Vivo Administration

The following diagram outlines a typical workflow for conducting in vivo studies with **SAHM1** in mice.

## Experimental Workflow for SAHM1 In Vivo Studies in Mice

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Caption: A generalized workflow for in vivo **SAHM1** administration and efficacy studies in mice.

## Experimental Protocols

### Important Pre-Experimental Considerations:

- **Ethical Approval:** All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
- **SAHM1 Handling:** **SAHM1** is a peptide and should be stored and handled according to the manufacturer's instructions, typically at -20°C or -80°C.
- **Formulation:** For in vivo use, **SAHM1** is often dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) and may require further dilution in a sterile, biocompatible carrier like phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be kept to a minimum to avoid toxicity. It is crucial to perform small-scale solubility and stability tests of the final formulation before administration.

## Protocol 1: Intranasal Administration of SAHM1 in Mice

This protocol is adapted from studies in allergic asthma models.

### Materials:

- **SAHM1** peptide
- DMSO
- Sterile PBS or saline
- Micropipettes and sterile, filtered tips
- Anesthesia (e.g., isoflurane)
- Mouse restraints (optional, depending on anesthesia)

### Procedure:

- Preparation of **SAHM1** Solution:

- Prepare a stock solution of **SAHM1** in DMSO (e.g., 25 mg/mL).
- On the day of administration, dilute the stock solution with sterile PBS or saline to the final desired concentration (e.g., to achieve a 1 µg dose in a 10-20 µL volume). Ensure the final DMSO concentration is below 5% to minimize nasal irritation.
- Animal Preparation:
  - Lightly anesthetize the mouse using isoflurane. The animal should be sedated but still breathing regularly.
- Intranasal Administration:
  - Hold the mouse in a supine position with its head tilted slightly back.
  - Using a micropipette, carefully dispense half of the total volume (e.g., 5-10 µL) into one nostril.
  - Allow the mouse to inhale the droplet.
  - Dispense the remaining volume into the other nostril.
  - Avoid inserting the pipette tip too deep into the nasal cavity to prevent injury.
- Recovery:
  - Monitor the mouse until it has fully recovered from anesthesia.

## Protocol 2: Intraperitoneal (IP) Injection of SAHM1 in Mice

This protocol is based on studies in leukemia models.

Materials:

- **SAHM1** peptide



- Sterile, injectable-grade vehicle (e.g., saline, PBS). The original study did not specify the vehicle, so a standard, non-toxic vehicle should be chosen. If a DMSO stock is used, ensure the final concentration is well-tolerated for IP injection (typically <10%).
- Sterile syringes (e.g., 27-30 gauge needles)
- Mouse restraints

#### Procedure:

- Preparation of **SAHM1** Solution:
  - Prepare the **SAHM1** solution in the chosen sterile vehicle to the desired final concentration for injection. The volume of injection should typically be around 100-200  $\mu$ L for an adult mouse.
- Animal Restraint:
  - Properly restrain the mouse by scruffing the neck and securing the tail.
- Intraperitoneal Injection:
  - Tilt the mouse's head downwards at a slight angle.
  - Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
  - The needle should be inserted at a 15-20 degree angle.
  - Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
  - Slowly inject the **SAHM1** solution.
- Post-Injection Monitoring:
  - Return the mouse to its cage and monitor for any signs of distress.

## Protocol 3: Intravenous (IV) Injection of SAHM1 in Mice (Tail Vein)

This is a general protocol that can be adapted for **SAHM1** administration.

Materials:

- **SAHM1** peptide
- Sterile, injectable-grade vehicle (e.g., saline, PBS). Ensure the formulation is suitable for intravenous administration (e.g., filter-sterilized, isotonic).
- Sterile syringes (e.g., 27-30 gauge needles)
- Mouse restrainer for tail vein injection
- Heat lamp (optional, to dilate the tail vein)

Procedure:

- Preparation of **SAHM1** Solution:
  - Prepare a sterile, pyrogen-free solution of **SAHM1** in a suitable IV-compatible vehicle. The injection volume should be approximately 100  $\mu$ L.
- Animal Preparation:
  - Place the mouse in a restrainer to expose the tail.
  - If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
  - Swab the tail with 70% ethanol.
- Intravenous Injection:
  - Identify one of the lateral tail veins.
  - Insert the needle, bevel up, into the vein at a shallow angle.

- If correctly placed, a small amount of blood may enter the needle hub.
- Slowly inject the **SAHM1** solution. If resistance is met or a blister forms, the needle is not in the vein.
- Post-Injection Care:
  - Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
  - Return the mouse to its cage and monitor its condition.

## Protocol 4: Subcutaneous (SC) Injection of **SAHM1** in Mice

This is a general protocol that can be adapted for **SAHM1** administration.

Materials:

- **SAHM1** peptide
- Sterile, injectable-grade vehicle (e.g., saline, PBS)
- Sterile syringes (e.g., 25-27 gauge needles)
- Mouse restraints

Procedure:

- Preparation of **SAHM1** Solution:
  - Prepare the **SAHM1** solution in the chosen sterile vehicle. The injection volume is typically 100-200  $\mu$ L.
- Animal Restraint:
  - Properly restrain the mouse by scruffing the neck.
- Subcutaneous Injection:

- Lift the loose skin over the back or flank to form a "tent".
- Insert the needle into the base of the tented skin, parallel to the body.
- Aspirate to ensure a blood vessel has not been punctured.
- Inject the **SAHM1** solution. A small bleb will form under the skin.
- Post-Injection Monitoring:
  - Return the mouse to its cage and monitor for any adverse reactions at the injection site.

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